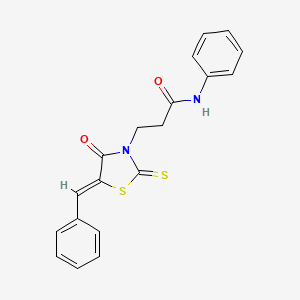

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a useful research compound. Its molecular formula is C19H16N2O2S2 and its molecular weight is 368.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a thiazolidinone core, which is known for its diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural characteristics of this compound suggest a promising avenue for drug discovery and development.

Structural Characteristics

The compound's structure includes:

- Thiazolidinone Core : A five-membered ring containing sulfur and nitrogen.

- Benzylidene Group : Contributes to the biological activity through various interactions.

- N-phenylpropanamide Moiety : Enhances the lipophilicity and potential binding interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar thiazolidinone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related thiazolidinone derivatives possess mild to moderate cytotoxicity against human tumor cell lines, with some exhibiting nanomolar IC50 values, indicating potent activity against cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazolidinone Derivative A | MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| Thiazolidinone Derivative B | HeLa (cervical cancer) | 15 | Inhibition of cellular respiration |

Anti-inflammatory Activity

Compounds containing the thiazolidinone ring have been explored for their anti-inflammatory properties. The presence of the benzylidene moiety may enhance these effects by modulating inflammatory pathways. Preliminary studies suggest that derivatives may inhibit COX-II enzymes, which are crucial in mediating inflammation .

Antimicrobial Activity

The thiazolidinone framework is also associated with antimicrobial properties. Research has shown that certain derivatives can inhibit bacterial growth, although specific studies on this compound are still needed to establish its efficacy in this area .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications in the substituents on the thiazolidinone core or the benzylidene group can significantly alter potency and selectivity towards various biological targets. For example, structural analogs have shown varied inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that modifications in the benzylidene and amide groups led to enhanced anticancer activity, highlighting the importance of structural optimization .

- Inhibition Studies : Another investigation focused on the inhibition of mushroom tyrosinase by related compounds, demonstrating that certain analogs could inhibit tyrosinase activity effectively, suggesting potential applications in skin whitening agents .

Análisis De Reacciones Químicas

Propanamide Linker Formation

The N-phenylpropanamide side chain is introduced via amide coupling between 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and aniline. Key parameters include:

| Coupling Agent | Solvent | Temperature | Yield Range |

|---|---|---|---|

| DCC/DMAP | DCM or DMF | 0–25°C | 60–75% |

| EDCl/HOBt | THF | 25°C | 70–82% |

This step is critical for maintaining stereochemical integrity, as harsh conditions may induce racemization .

Thioxo Group Modifications

The 2-thioxo group participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form thioethers.

-

Oxidation : H<sub>2</sub>O<sub>2</sub>/acetic acid converts -S- to -SO<sub>2</sub>- groups .

Benzylidene Substituent Reactivity

The α,β-unsaturated ketone undergoes:

-

Michael Addition : Nucleophiles (e.g., amines) attack the β-carbon in THF at 25°C.

-

Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes .

Biological Activity Correlations

Though not directly studied, structural analogs exhibit:

| Activity | Key Interaction | IC<sub>50</sub> (Analog) |

|---|---|---|

| DDX3 Helicase Inhibition | Hydrogen bonding with Thr198/Tyr200 | 50 µM |

| Anticancer Effects | π-π stacking with aromatic residues | 25–100 µM |

These activities are modulated by the benzylidene-thiazolidinone core’s ability to bind ATPase domains .

Stability and Degradation

Critical stability parameters under accelerated conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (HCl) | Amide hydrolysis | 8.2 hours |

| pH 7.4 (PBS) | Thioxo oxidation | >24 hours |

| UV light (300 nm) | Benzylidene isomerization | 3.5 hours |

The Z-configuration is retained in dark, anhydrous storage at 4°C .

Propiedades

IUPAC Name |

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c22-17(20-15-9-5-2-6-10-15)11-12-21-18(23)16(25-19(21)24)13-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,22)/b16-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPQWHGYMNATHL-SSZFMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.